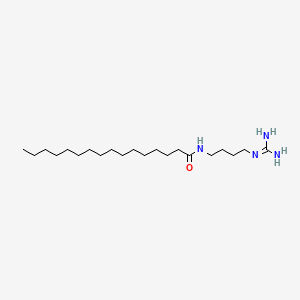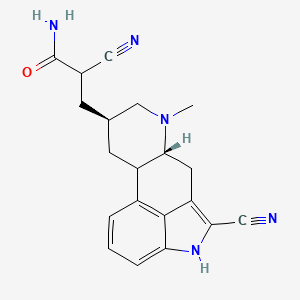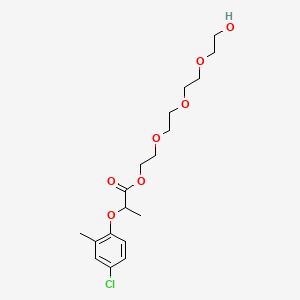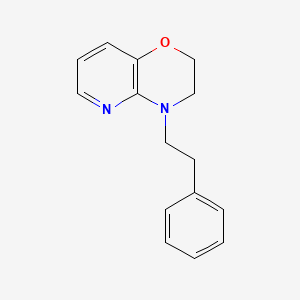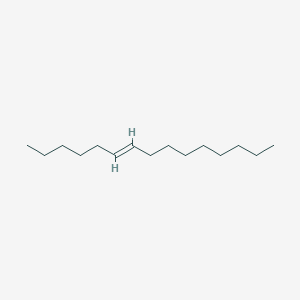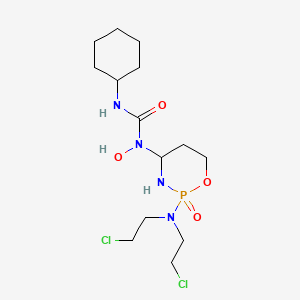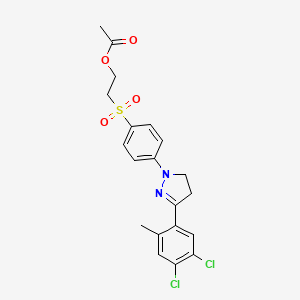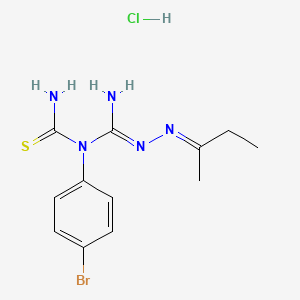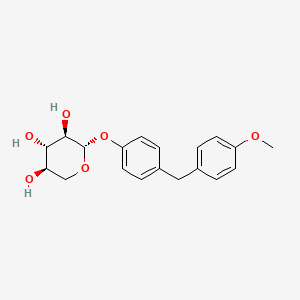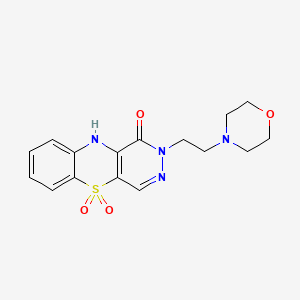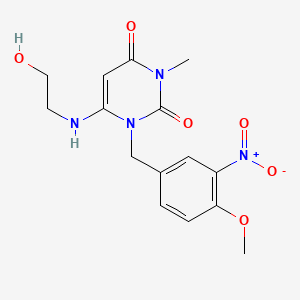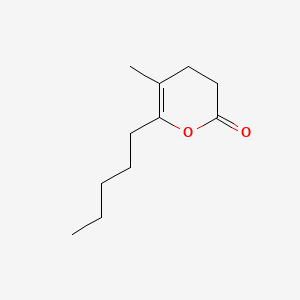
3,4-Dihydro-5-methyl-6-pentyl-2H-pyran-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4-Dihydro-5-methyl-6-pentyl-2H-pyran-2-one is a chemical compound belonging to the class of organic compounds known as dihydropyrans. Dihydropyrans are heterocyclic compounds characterized by a six-membered ring containing one oxygen atom and two double bonds. This particular compound has a molecular formula of C11H18O2 and a molecular weight of 182.259 g/mol.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dihydro-5-methyl-6-pentyl-2H-pyran-2-one typically involves the cyclization of appropriate precursors under acidic or basic conditions. One common method is the cyclization of pentyl-substituted 2-hydroxy-5-methylhexanoic acid derivatives.
Industrial Production Methods: In an industrial setting, the compound can be synthesized through large-scale chemical reactions involving the use of catalysts to improve yield and efficiency. The process may involve the use of solvents, temperature control, and purification steps to obtain the desired product in high purity.
化学反应分析
Types of Reactions: 3,4-Dihydro-5-methyl-6-pentyl-2H-pyran-2-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides and strong bases.
Major Products Formed:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can yield alcohols or alkanes.
Substitution: Substitution reactions can lead to the formation of various alkylated derivatives.
科学研究应用
3,4-Dihydro-5-methyl-6-pentyl-2H-pyran-2-one has several applications in scientific research, including:
Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: The compound can be used as a probe in biological studies to understand enzyme mechanisms and metabolic pathways.
Industry: The compound is used in the production of fragrances, flavors, and other specialty chemicals.
作用机制
The mechanism by which 3,4-Dihydro-5-methyl-6-pentyl-2H-pyran-2-one exerts its effects depends on its specific application. For example, in biological studies, it may interact with enzymes or receptors, leading to changes in cellular processes. The molecular targets and pathways involved can vary widely based on the context of its use.
相似化合物的比较
3,6-Dihydro-2H-pyran
4-Methyl-2,3-dihydropyran-6-one
5,6-Dihydro-4-methyl-2H-pyran-2-one
属性
CAS 编号 |
97635-25-1 |
|---|---|
分子式 |
C11H18O2 |
分子量 |
182.26 g/mol |
IUPAC 名称 |
5-methyl-6-pentyl-3,4-dihydropyran-2-one |
InChI |
InChI=1S/C11H18O2/c1-3-4-5-6-10-9(2)7-8-11(12)13-10/h3-8H2,1-2H3 |
InChI 键 |
XMCPKADSAMTJOG-UHFFFAOYSA-N |
规范 SMILES |
CCCCCC1=C(CCC(=O)O1)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[[[1-Oxo-3-[[2-(2-oxoimidazolidin-1-YL)ethyl]amino]propyl]amino]methyl]acrylamide](/img/structure/B15183710.png)
